4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine

Regioselective synthesis Benzimidazole formation Positional isomer comparison

4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine (CAS 1330754-41-0) is a sulfonamide derivative featuring a 1,2-diaminobenzene core para-substituted with a piperidin-1-ylsulfonyl group. With a molecular formula of C₁₁H₁₇N₃O₂S and a molecular weight of 255.34 g/mol, the compound is commercially supplied at purities of 97% (HairuiChem) to ≥98% (MolCore) under ISO-certified quality systems for pharmaceutical R&D and quality control applications.

Molecular Formula C11H17N3O2S
Molecular Weight 255.34 g/mol
Cat. No. B13010204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine
Molecular FormulaC11H17N3O2S
Molecular Weight255.34 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N)N
InChIInChI=1S/C11H17N3O2S/c12-10-5-4-9(8-11(10)13)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12-13H2
InChIKeyGTKCKQHQOLUNGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine: Chemical Identity, Purity Specifications, and Procurement Baseline


4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine (CAS 1330754-41-0) is a sulfonamide derivative featuring a 1,2-diaminobenzene core para-substituted with a piperidin-1-ylsulfonyl group . With a molecular formula of C₁₁H₁₇N₃O₂S and a molecular weight of 255.34 g/mol, the compound is commercially supplied at purities of 97% (HairuiChem) to ≥98% (MolCore) under ISO-certified quality systems for pharmaceutical R&D and quality control applications . It belongs to the class of sulfonylated o-phenylenediamines, which serve as versatile synthetic intermediates for constructing bioactive heterocycles including benzimidazoles and quinoxalines .

Why 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine Cannot Be Replaced by Generic Analogs


The 1,2-diamine substitution pattern on the benzene ring defines the synthetic utility of 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine. The ortho-arrangement of the two amine groups enables regioselective cyclocondensation reactions to form benzimidazoles, quinoxalines, and related fused heterocycles—a reactivity profile absent in the mono-amine analog 4-(piperidin-1-ylsulfonyl)aniline (CAS 6336-68-1) . The para-sulfonylpiperidine substituent modulates the electronic character of the aromatic ring differently than the meta-substituted positional isomer (3-(piperidin-1-ylsulfonyl)benzene-1,2-diamine, CAS 1133931-14-2), which alters the regioselectivity of subsequent electrophilic aromatic substitution or cyclization steps . N-alkylated derivatives such as N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine (CAS 1172365-65-9) possess attenuated nucleophilicity at the substituted amine, restricting their use to specific target-oriented synthesis rather than serving as a general-purpose building block .

Quantitative Differentiation Evidence for 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine Versus Closest Analogs


Regioisomeric Differentiation: Para- vs. Meta-Sulfonyl Substitution Impact on Synthetic Utility

The para-sulfonyl substitution in the target compound preserves the 4-position for electrophilic reactions while leaving the 5-position (para to the 1-amino group) available for further functionalization. In contrast, the meta-substituted isomer 3-(piperidin-1-ylsulfonyl)benzene-1,2-diamine (CAS 1133931-14-2) places the sulfonyl group at a position that sterically and electronically perturbs cyclocondensation regioselectivity . In sulfonated o-phenylenediamine intermediates for antiviral benzimidazoles, the para-substitution pattern is specifically claimed for stereo-selective alkylidene introduction at the 5-position, confirming the structural requirement for the 4-sulfonyl regioisomer .

Regioselective synthesis Benzimidazole formation Positional isomer comparison

Diamine vs. Mono-amine Functionality: Differential Synthetic Versatility

The target compound bears two nucleophilic amine groups (one primary aryl amine and one primary amine ortho to it), enabling direct cyclocondensation with carbonyl compounds, 1,2-diketones, or carboxylic acid derivatives to form benzimidazoles, quinoxalin-2(1H)-ones, and related fused heterocycles . The mono-amine analog 4-(piperidin-1-ylsulfonyl)aniline (CAS 6336-68-1) lacks this second nucleophilic site and thus cannot participate in the same cyclocondensation pathways without additional synthetic manipulation .

Cyclocondensation Heterocycle synthesis Functional group comparison

Molecular Weight and Physicochemical Differentiation from N-Alkylated Derivatives

The target compound has a molecular weight of 255.34 g/mol, which is substantially lower than its N-alkylated derivatives such as N1-[3-(diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine (free base MW: 368.5 g/mol; CAS 743444-83-9) and N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine (MW: 283.39 g/mol; CAS not specified) . The lower molecular weight and absence of additional lipophilic alkyl chains result in a lower calculated logP, making the target compound more suitable as an early-stage fragment or scaffold for further optimization. It also offers a simpler ¹H-NMR spectrum with fewer signals, facilitating purity assessment and reaction monitoring .

Physicochemical properties Drug-likeness Lead optimization

Commercial Purity Specifications: ISO-Certified Supply Chain vs. Generic Alternatives

MolCore supplies 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine at NLT 98% purity under an ISO-certified quality management system, positioning it for global pharmaceutical R&D and quality control applications . HairuiChem offers the compound at 97% purity . For the meta-isomer (3-(piperidin-1-ylsulfonyl)benzene-1,2-diamine), commercial sources such as CymitQuimica require direct inquiry for pricing and availability, suggesting lower stock prevalence and potentially longer lead times .

Quality control ISO certification Pharmaceutical intermediate

Procurement-Driven Application Scenarios for 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine


Synthesis of Antiviral Benzimidazole Intermediates via 5-Position Functionalization

The compound serves as the key o-phenylenediamine scaffold for stereo-selective introduction of trans-α-alkylidenebenzyl groups at the 5-position, as described in Lilly patent disclosures for antiviral benzimidazole synthesis . The para-sulfonylpiperidine group remains intact during this transformation, contributing to the final pharmacophore. Procurement of the para-isomer is essential; the meta-isomer would alter regiochemical outcomes.

Construction of 6-(Piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one Derivatives for Antibacterial Screening

Cyclocondensation of the 1,2-diamine with 1,2-dicarbonyl compounds directly yields quinoxalin-2(1H)-one derivatives bearing the piperidin-1-ylsulfonyl substituent at the 6-position . These products have been explored for antibacterial, antiviral, and anticancer activities. The diamine functionality is non-negotiable for this transformation; the mono-amine analog 4-(piperidin-1-ylsulfonyl)aniline cannot form the quinoxaline ring.

Fragment-Based Lead Generation for Kinase Inhibitor Programs

With a molecular weight of 255.34 g/mol and a calculated logP amenable to fragment screening, the target compound can serve as a low-MW sulfonamide fragment for structure-based drug design targeting kinase ATP-binding sites or allosteric pockets . The unsubstituted 1,2-diamine offers two distinct vectors for parallel or sequential chemical elaboration, providing greater synthetic flexibility than pre-alkylated derivatives such as the TAK-659-related dimethylamine analog.

Quality-Controlled Intermediate Supply for Scale-Up and Process Chemistry

For process chemistry groups requiring reproducible intermediate quality, MolCore's ISO-certified supply at ≥98% purity ensures batch-to-batch consistency . This purity specification exceeds the 97% offered by alternative vendors and provides documented quality assurance suitable for IND-enabling studies or technology transfer to CRO/CDMO partners.

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